![molecular formula C10H12Br2O2 B1311240 1,3-Bis(2-bromoethoxy)benzene CAS No. 58929-74-1](/img/structure/B1311240.png)
1,3-Bis(2-bromoethoxy)benzene
Overview
Description
1,3-Bis(2-bromoethoxy)benzene is a chemical compound with the CAS Number: 58929-74-1. It has a linear formula of C10H12Br2O2 .
Synthesis Analysis
The preparation of constitutional isomers of brominated-functionalized pillar5arenes was reported via co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-bromoethoxy)benzene is represented by the InChI Code: 1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 .Chemical Reactions Analysis
The preparation of constitutional isomers of brominated-functionalized pillar5arenes was achieved via co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .Physical And Chemical Properties Analysis
1,3-Bis(2-bromoethoxy)benzene has a molecular weight of 324.01 . Further physical and chemical properties were not found in the retrieved documents.Scientific Research Applications
Chemical Synthesis
“1,3-Bis(2-bromoethoxy)benzene” is used in chemical synthesis . It is a compound with the molecular formula C10H12Br2O2 and is used as a reagent in various chemical reactions .
Preparation of Constitutional Isomers
This compound is used in the preparation of constitutional isomers of brominated-functionalized pillar5arenes . The process involves co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene . The structures of the obtained isomers are then established using single crystal X-ray diffraction .
Material Science
In the field of material science, “1,3-Bis(2-bromoethoxy)benzene” is used in the synthesis of new materials . These materials can have unique properties and can be used in various applications .
Chromatography
“1,3-Bis(2-bromoethoxy)benzene” can also be used in chromatography . Chromatography is a laboratory technique for the separation of a mixture .
Life Science Research
In life science research, “1,3-Bis(2-bromoethoxy)benzene” can be used as a reagent . It can be used in various biological experiments .
Pharmaceutical Research
“1,3-Bis(2-bromoethoxy)benzene” can be used in pharmaceutical research . It can be used in the synthesis of new drugs .
properties
IUPAC Name |
1,3-bis(2-bromoethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVWZUBXDZDHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442575 | |
Record name | 1,3-bis(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-bromoethoxy)benzene | |
CAS RN |
58929-74-1 | |
Record name | 1,3-bis(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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